5-Amino-pyrimidine-2-carboxylic acid hydrochloride
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Overview
Description
5-Amino-pyrimidine-2-carboxylic acid hydrochloride is a heterocyclic organic compound that contains a pyrimidine ring substituted with an amino group at the 5-position and a carboxylic acid group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of 5-Amino-pyrimidine-2-carboxylic acid hydrochloride are certain vital inflammatory mediators . These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the inflammatory response, as these mediators are responsible for promoting inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the pathways that lead to inflammation . The downstream effects include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of inflammatory mediators and a subsequent reduction in inflammation . This can lead to relief from symptoms associated with conditions characterized by inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-pyrimidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanoacetamide with formamide under acidic conditions to form the pyrimidine ring. The resulting intermediate is then hydrolyzed to yield 5-Amino-pyrimidine-2-carboxylic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-pyrimidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-pyrimidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazole: Another heterocyclic compound with similar reactivity but a different ring structure.
2-Amino-pyrimidine: Lacks the carboxylic acid group, leading to different chemical properties and applications.
5-Nitro-pyrimidine-2-carboxylic acid: Contains a nitro group instead of an amino group, resulting in different reactivity and biological activity.
Uniqueness
5-Amino-pyrimidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile reactivity and the potential for forming a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
5-aminopyrimidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-3-1-7-4(5(9)10)8-2-3;/h1-2H,6H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRBPHYQJREAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-83-4 |
Source
|
Record name | 2-Pyrimidinecarboxylic acid, 5-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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